

(4-Oxo-1-piperidinyl)acetonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Oxopiperidin-1-yl)acetonitrile**

Cat. No.: **B1302792**

[Get Quote](#)

Introduction

(4-Oxo-1-piperidinyl)acetonitrile, systematically known as **2-(4-oxopiperidin-1-yl)acetonitrile**, is a heterocyclic organic compound featuring a piperidone core N-substituted with an acetonitrile group. The piperidine scaffold is a highly privileged structure in medicinal chemistry, forming the backbone of a wide array of pharmaceuticals and biologically active compounds.^[1] ^[2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for introducing diverse functional groups, thereby enabling fine-tuning of interactions with biological targets.^[2]^[3]

The 4-oxopiperidine moiety, in particular, serves as a crucial intermediate in the synthesis of complex molecular architectures.^[4]^[5] It is a key building block for derivatives that have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^[1]^[5]^[6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-(4-oxopiperidin-1-yl)acetonitrile**, aimed at researchers and professionals in the field of drug discovery and development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of **2-(4-oxopiperidin-1-yl)acetonitrile** are summarized below. While extensive experimental data for this specific

compound is not widely published, the tables provide its core identifiers and computed properties.

Data Presentation

Table 1: Chemical Identifiers for **2-(4-oxopiperidin-1-yl)acetonitrile**

Identifier	Value	Reference
IUPAC Name	2-(4-oxopiperidin-1-yl)acetonitrile	N/A
CAS Number	259180-65-9	[7]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[7]
Molecular Weight	138.17 g/mol	[7]
Synonyms	(4-Oxo-1-piperidinyl)acetonitrile, 1-(Cyanomethyl)-4-piperidone	N/A

Table 2: Computed Physicochemical Properties

Property	Value	Notes
Purity	≥95%	As specified by commercial suppliers. [8]
Appearance	Data not available	Typically expected to be an off-white to yellow solid or oil.
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	Expected to have solubility in polar organic solvents.

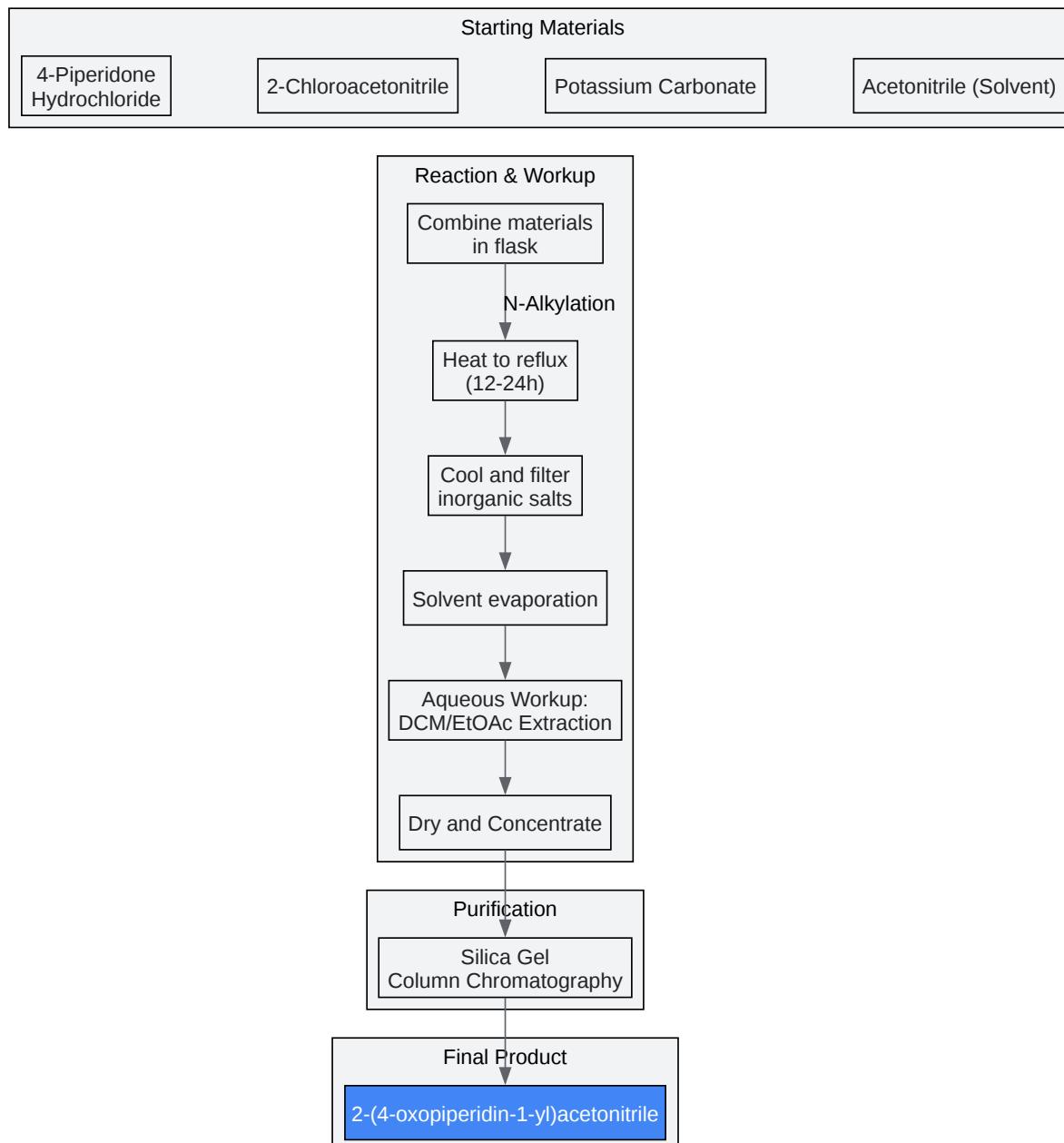
Synthesis and Characterization

The synthesis of **2-(4-oxopiperidin-1-yl)acetonitrile** is most commonly achieved via the N-alkylation of a 4-piperidone precursor. This reaction is a standard method for forming carbon-nitrogen bonds.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a plausible method for synthesizing **2-(4-oxopiperidin-1-yl)acetonitrile** from 4-piperidone hydrochloride and 2-chloroacetonitrile.

Materials:


- 4-Piperidone hydrochloride monohydrate
- 2-Chloroacetonitrile
- Potassium carbonate (K_2CO_3) or Sodium carbonate (Na_2CO_3)
- Acetonitrile (CH_3CN) or N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM) or Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent such as acetonitrile (approx. 0.2 M concentration).
- Addition of Reagent: Add 2-chloroacetonitrile (1.1 eq) to the suspension.
- Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

- Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- Extraction: Redissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **2-(4-oxopiperidin-1-yl)acetonitrile**.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(4-oxopiperidin-1-yl)acetonitrile**.

Applications in Drug Development

While **2-(4-oxopiperidin-1-yl)acetonitrile** itself is not marketed as a therapeutic agent, its structural motifs—the 4-oxopiperidine core and the cyanomethyl group—make it a valuable building block for synthesizing more complex and biologically active molecules.

Role as a Chemical Intermediate

The 4-oxopiperidine scaffold is a cornerstone in the synthesis of drugs targeting a wide range of diseases. The ketone functional group at the C4 position is a versatile handle for further chemical modifications, such as:

- Reductive Amination: To introduce diverse amine-containing side chains, leading to compounds with potential applications as antifungal agents or inhibitors of viral assembly.[\[9\]](#) [\[10\]](#)
- Wittig Reactions or Grignard Additions: To introduce carbon-based substituents and build molecular complexity.
- Formation of Heterocycles: The ketone can be used to construct fused ring systems.

The N-cyanomethyl group is also synthetically useful. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, providing another avenue for derivatization.

Biological Potential of the 4-Oxopiperidine Scaffold

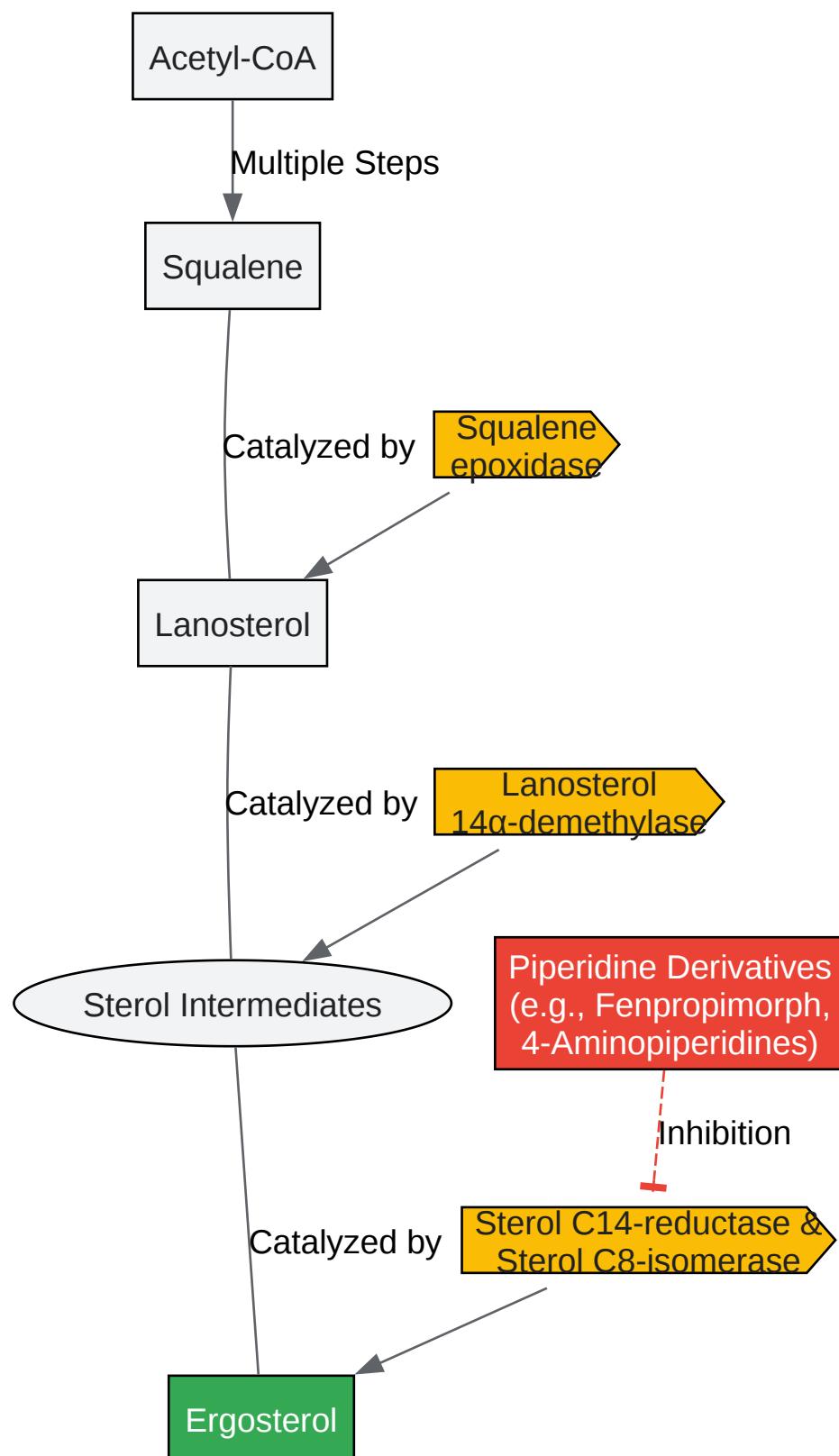

Derivatives of 4-oxopiperidine have been reported to possess numerous pharmacological activities, establishing the importance of this scaffold in medicinal chemistry.[\[4\]](#)[\[5\]](#)

Table 3: Reported Biological Activities of 4-Oxopiperidine Derivatives

Biological Activity	Therapeutic Area	Reference
Anticancer	Oncology	[5]
Anti-HIV	Virology	[5]
Antimicrobial (Antibacterial & Antifungal)	Infectious Diseases	[6]
Anticonvulsant	Neurology	[5]
Antiviral (Hepatitis C)	Virology	[9]

A notable example is the development of 4-aminopiperidine derivatives as novel antifungal agents that target the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.[\[10\]](#) This highlights the potential for molecules derived from **2-(4-oxopiperidin-1-yl)acetonitrile** to be developed into potent therapeutics.

Mandatory Visualization

[Click to download full resolution via product page](#)

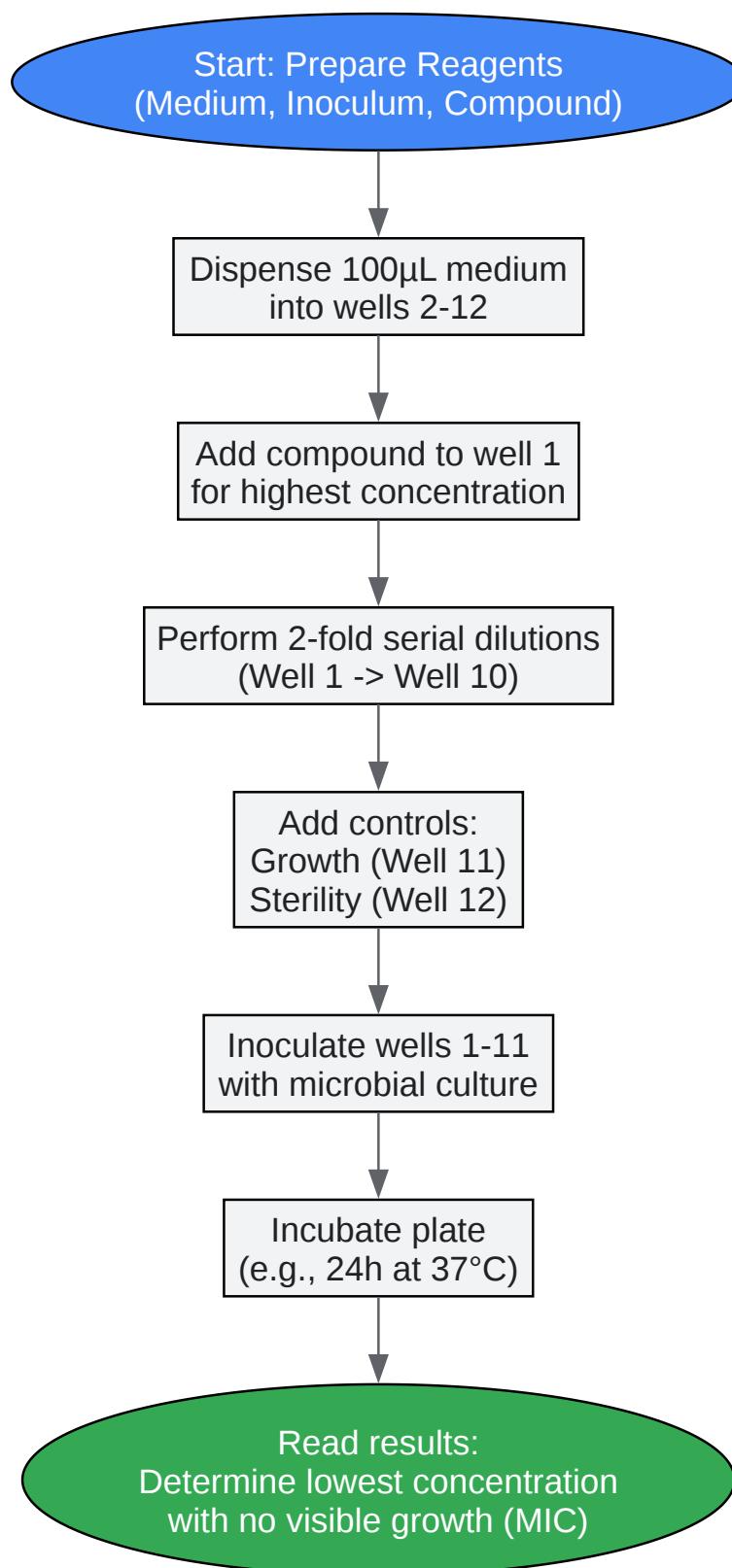
Caption: Ergosterol biosynthesis pathway and inhibition by piperidine derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing

Given the known antimicrobial activities of the 4-oxopiperidine scaffold, a primary screening step for new derivatives would involve assessing their activity against pathogenic microbes. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a test compound (e.g., a derivative of **2-(4-oxopiperidin-1-yl)acetonitrile**) that visibly inhibits the growth of a target microorganism.

Materials:


- Test compound stock solution (e.g., 10 mg/mL in DMSO).
- Sterile 96-well microtiter plates.
- Bacterial or fungal strain of interest (e.g., *Staphylococcus aureus*, *Candida albicans*).
- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Microbial inoculum standardized to a specific density (e.g., 5×10^5 CFU/mL).
- Positive control (standard antibiotic/antifungal) and negative control (vehicle, e.g., DMSO).

Procedure:

- **Plate Preparation:** Add 100 μ L of sterile growth medium to wells A-H in columns 2-12 of a 96-well plate. Add 200 μ L to the wells in column 1.
- **Compound Dilution:** Add a calculated volume of the test compound stock solution to the wells in column 1 to achieve the highest desired concentration.
- **Serial Dilution:** Perform a 2-fold serial dilution by transferring 100 μ L from column 1 to column 2, mixing, then transferring 100 μ L from column 2 to column 3, and so on, up to column 10. Discard 100 μ L from column 10.

- Controls: Column 11 serves as the growth control (medium + inoculum, no compound). Column 12 serves as the sterility control (medium only).
- Inoculation: Add 10 μ L of the standardized microbial inoculum to all wells except the sterility control (column 12).
- Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
- Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion

2-(4-Oxopiperidin-1-yl)acetonitrile is a valuable and versatile chemical intermediate for drug discovery and development. While data on its direct biological activity is scarce, the proven pharmacological importance of the 4-oxopiperidine scaffold suggests that derivatives of this compound hold significant potential. Its dual functional handles—a reactive ketone and a modifiable nitrile group—provide medicinal chemists with multiple pathways to generate diverse libraries of novel compounds for screening against a wide range of therapeutic targets, particularly in oncology and infectious diseases. This guide provides the foundational chemical knowledge and representative experimental frameworks necessary for researchers to effectively utilize this compound in their drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [(4-Oxo-1-piperidinyl)acetonitrile: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302792#4-oxo-1-piperidinyl-acetonitrile-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com